Isovaleraldehyde 2,4-Dinitrophenylhydrazone
Description
Contextual Significance of Aldehyde Derivatization in Chemical Analysis
Aldehydes are a class of volatile and reactive organic compounds that can be challenging to analyze directly. d-nb.info Their inherent characteristics, such as low molecular weight, high volatility, and potential instability, often hinder accurate quantification in complex matrices. d-nb.info To overcome these analytical hurdles, a chemical derivatization strategy is frequently employed. This process involves reacting the aldehyde with a specific reagent to form a new, more stable, and more easily detectable compound. hitachi-hightech.com
Derivatization serves several key purposes in the analysis of aldehydes:
Enhanced Stability: The resulting derivatives are typically less volatile and more stable than the original aldehydes, simplifying sample handling and storage. d-nb.info
Improved Chromatographic Separation: Derivatization can alter the chemical properties of the analytes to improve their separation and resolution in techniques like High-Performance Liquid Chromatography (HPLC). d-nb.info
Increased Detection Sensitivity: Many aldehydes lack a strong chromophore, making them difficult to detect using common UV-Vis spectrophotometric detectors. Derivatizing agents introduce a chromophoric group into the molecule, significantly enhancing its detectability. hitachi-hightech.com
The reaction with 2,4-dinitrophenylhydrazine (B122626) is one of the most widely used and reliable methods for this purpose. nih.gov
Historical Development and Role of 2,4-Dinitrophenylhydrazine Reagents in Organic Chemistry
The use of 2,4-dinitrophenylhydrazine (DNPH) as a reagent for identifying carbonyl compounds (aldehydes and ketones) dates back to the early 20th century. The reagent, often referred to as Brady's reagent (a solution of DNPH in methanol (B129727) and sulfuric acid), reacts with aldehydes and ketones to form brightly colored crystalline precipitates known as 2,4-dinitrophenylhydrazones. ijsrst.com
Historically, this reaction was a cornerstone of qualitative organic analysis. The distinct colors of the precipitates (typically yellow, orange, or red) provided a clear indication of the presence of a carbonyl group. ijsrst.com Furthermore, these solid derivatives have sharp and characteristic melting points. By purifying the hydrazone derivative through recrystallization and measuring its melting point, chemists could identify the specific aldehyde or ketone from which it was formed by comparing the value to tabulated data. ijsrst.com While modern spectroscopic methods have largely superseded this approach for structural elucidation, the fundamental reliability and specificity of the DNPH reaction have ensured its continued relevance in modern analytical chemistry. ijsrst.com
The reaction is a classic example of a condensation or addition-elimination reaction. It involves the nucleophilic addition of the amino group of DNPH to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the hydrazone. ijsrst.com
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-3-methylbutylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-8(2)5-6-12-13-10-4-3-9(14(16)17)7-11(10)15(18)19/h3-4,6-8,13H,5H2,1-2H3/b12-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWYOPWJODIZJK-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2256-01-1 | |
| Record name | NSC403614 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isovaleraldehyde 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Derivatization Mechanisms of Isovaleraldehyde 2,4 Dinitrophenylhydrazone
Fundamental Principles of Hydrazone Formation from Carbonyl Compounds and Hydrazines
Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. wikipedia.org They are synthesized through the reaction of an aldehyde or a ketone with hydrazine (B178648) or its derivatives. wikipedia.orgquimicaorganica.org This reaction is a nucleophilic addition-elimination, also known as a condensation reaction, because two molecules combine with the loss of a small molecule, typically water. chemicalbook.comchemguide.co.uk
The fundamental mechanism proceeds in two main stages:
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate. fiveable.me
Dehydration (Elimination): The intermediate then undergoes dehydration, eliminating a molecule of water to form a carbon-nitrogen double bond (C=N), resulting in the final hydrazone product. chemguide.co.ukquimicaorganica.org
This reaction is typically catalyzed by acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic hydrazine. The reaction is also pH-dependent, often requiring a mildly acidic medium (e.g., pH ≈ 4) for optimal results. quimicaorganica.org
Reaction Kinetics and Thermodynamic Considerations in the Derivatization of Isovaleraldehyde (B47997) with 2,4-Dinitrophenylhydrazine (B122626)
The rate of hydrazone formation is significantly influenced by the structure of the carbonyl compound. Generally, aldehydes react faster than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. nih.gov The reactivity among aldehydes also varies, with smaller aldehydes like formaldehyde (B43269) reacting more rapidly than larger, more sterically hindered ones like isovaleraldehyde. nih.gov The reaction with acetone, a ketone, is considerably slower than with aldehydes. nih.gov
| Compound | Compound Type | Relative Reaction Rate |
|---|---|---|
| Formaldehyde | Aldehyde | Very High |
| Acetaldehyde (B116499) | Aldehyde | High |
| Isovaleraldehyde | Aldehyde | Moderate |
| Acetone | Ketone | Low |
A key thermodynamic consideration is the formation of stereoisomers. The resulting Isovaleraldehyde 2,4-dinitrophenylhydrazone can exist as E and Z stereoisomers due to the restricted rotation around the C=N double bond. nih.govresearchgate.net While purified aldehyde-2,4-dinitrophenylhydrazones often consist of only the E-isomer, the presence of acid or UV irradiation can lead to an equilibrium mixture of both. nih.govresearchgate.net The ratio of these isomers at equilibrium is dependent on the specific aldehyde and the reaction conditions. For instance, in acidic solutions, acetaldehyde- and propanal-2,4-dinitrophenylhydrazones reach equilibrium Z/E isomer ratios of 0.32 and 0.14, respectively. nih.gov This isomerization is a critical factor in analytical applications, as each isomer can have a different spectral pattern. nih.govresearchgate.net
| Compound | Equilibrium Z/E Ratio |
|---|---|
| Acetaldehyde-2,4-dinitrophenylhydrazone | 0.32 |
| Propanal-2,4-dinitrophenylhydrazone | 0.14 |
Optimization of Synthetic Pathways for this compound Formation
The synthesis of this compound is typically optimized by controlling several key parameters, including the choice of reagent, solvent, catalyst, and temperature. The most common method utilizes Brady's reagent, a solution of 2,4-dinitrophenylhydrazine in methanol (B129727) and sulfuric acid. chemguide.co.uk
The general laboratory procedure involves dissolving the isovaleraldehyde in a minimal amount of a suitable solvent like ethanol (B145695) or methanol. ijsrst.com This solution is then added to the acidic 2,4-DNPH reagent. The reaction often results in the immediate formation of a yellow to orange-red precipitate, which is the desired hydrazone. ijsrst.comchemguide.co.uk To ensure complete precipitation and maximize the yield, the mixture can be stirred and cooled in an ice bath. ijsrst.com
Purification is typically achieved by filtering the crystalline product and recrystallizing it from a solvent such as ethanol. ijsrst.com The melting point of the purified crystals is a key indicator of purity; for this compound, the melting point is in the range of 122-124 °C. chemicalbook.com For analytical purposes, adding a small amount of phosphoric acid to both sample and standard solutions can help establish a consistent E/Z isomer equilibrium, improving the reliability of methods like HPLC. nih.gov
| Parameter | Description |
|---|---|
| Primary Reagent | Isovaleraldehyde |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (Brady's Reagent) |
| Solvent | Methanol or Ethanol |
| Catalyst | Sulfuric Acid (present in Brady's Reagent) |
| Temperature | Room temperature, followed by cooling in an ice bath to promote crystallization |
| Purification Method | Recrystallization from Ethanol |
Mechanistic Studies of the Aldimine Condensation Leading to the Chemical Compound
The formation of this compound proceeds through an acid-catalyzed aldimine condensation mechanism, which is a specific type of nucleophilic addition-elimination reaction. chemicalbook.com
The detailed steps are as follows:
Activation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of isovaleraldehyde by the acid catalyst (H₂SO₄). This step increases the positive charge on the carbonyl carbon, making it a much stronger electrophile. quimicaorganica.org
Nucleophilic Attack: The terminal amino group (-NH₂) of 2,4-dinitrophenylhydrazine, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a protonated tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the original carbonyl group. This step forms a carbinolamine intermediate and neutralizes the nitrogen.
Formation of a Good Leaving Group: The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst. This converts the hydroxyl group (-OH) into a much better leaving group, water (-OH₂⁺).
Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom assists in the elimination of a water molecule. This step results in the formation of the C=N double bond and a resonance-stabilized cation.
Deprotonation: Finally, a base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, yielding the neutral this compound product and regenerating the acid catalyst. quimicaorganica.org
This mechanism highlights the dual role of the acid catalyst: it first activates the aldehyde toward attack and later facilitates the removal of the hydroxyl group as water. quimicaorganica.org
Advanced Spectroscopic Characterization of Isovaleraldehyde 2,4 Dinitrophenylhydrazone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the Chemical Compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of Isovaleraldehyde (B47997) 2,4-Dinitrophenylhydrazone can be achieved.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of Isovaleraldehyde 2,4-Dinitrophenylhydrazone provides a map of the proton environments within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the coupling patterns (spin-spin splitting) reveal information about neighboring protons.
The aromatic region of the spectrum is characterized by three protons on the dinitrophenyl ring. The proton ortho to the nitro group and adjacent to the hydrazone linkage typically appears at the most downfield chemical shift due to the strong electron-withdrawing nature of the two nitro groups and the imine bond. The other two aromatic protons will also exhibit distinct chemical shifts and coupling constants, consistent with a 1,2,4-trisubstituted benzene (B151609) ring.
The aliphatic portion of the spectrum corresponds to the isovaleraldehyde moiety. A characteristic downfield signal is expected for the imine proton (-CH=N-). The methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the isobutyl group will show specific multiplicities and integrations, reflecting their connectivity. The two methyl groups of the isopropyl moiety are diastereotopic and may exhibit slightly different chemical shifts, appearing as a doublet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (ortho to NO₂) | 8.5 - 9.0 | d | ~2.5 |
| Aromatic-H (para to NO₂) | 8.2 - 8.5 | dd | ~9.5, 2.5 |
| Aromatic-H (meta to NO₂) | 7.8 - 8.1 | d | ~9.5 |
| Imine-H (-CH=N-) | 7.5 - 7.8 | t | ~5.5 |
| Methylene-H (-CH₂-) | 2.2 - 2.5 | t | ~7.0 |
| Methine-H (-CH(CH₃)₂) | 1.8 - 2.1 | m | - |
| Methyl-H (-CH(CH₃)₂) | 0.9 - 1.1 | d | ~6.5 |
Note: The data presented in this table is based on typical chemical shift ranges for similar compounds and predictive models. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) Spectral Interpretation and Carbon Environments
The ¹³C NMR spectrum provides information on the different carbon environments in this compound. The number of distinct signals corresponds to the number of non-equivalent carbon atoms.
The aromatic region will display six signals for the dinitrophenyl ring, with the carbons attached to the nitro groups being the most deshielded. The carbon atom of the imine bond (-C=N-) will also have a characteristic downfield chemical shift. The aliphatic carbons of the isobutyl group will appear in the upfield region of the spectrum, with their chemical shifts reflecting their distance from the electron-withdrawing hydrazone moiety.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Imine-C (-C=N-) | 155 - 165 |
| Aromatic-C (C-NO₂) | 140 - 150 |
| Aromatic-C (C-NH) | 135 - 145 |
| Aromatic-C | 115 - 130 |
| Methylene-C (-CH₂-) | 40 - 50 |
| Methine-C (-CH(CH₃)₂) | 25 - 35 |
| Methyl-C (-CH(CH₃)₂) | 20 - 25 |
Note: The data presented in this table is based on typical chemical shift ranges for similar compounds and predictive models. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum connect protons that are spin-coupled, allowing for the tracing of the connectivity within the isobutyl group and the assignment of coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the carbon signal of the atom it is attached to, providing a straightforward method for assigning the carbon signals based on the already assigned proton spectrum.
Together, these 2D NMR techniques provide a complete and detailed picture of the molecular structure of this compound, confirming the assignments made from 1D spectra.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification in the Chemical Compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups, providing complementary information to NMR spectroscopy.
Characteristic Absorption Bands and Their Assignment
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
N-H Stretch: A sharp band in the region of 3300-3250 cm⁻¹ is characteristic of the N-H stretching vibration of the hydrazone moiety.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹.
C=N Stretch: The imine C=N stretching vibration gives rise to a medium to strong absorption band in the 1650-1600 cm⁻¹ region.
NO₂ Stretches: The nitro groups exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.
C=C Stretches: Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3250 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |
| C=N Stretch | 1650 - 1600 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1350 - 1300 | Strong |
Note: The data presented in this table is based on typical frequency ranges for the respective functional groups. Actual experimental values may vary.
Conformational Analysis via Vibrational Signatures
Vibrational spectroscopy can also provide insights into the conformational isomers of this compound. The molecule can exist in different conformations due to rotation around the N-N and C-N single bonds. These different conformers may have slightly different vibrational frequencies for certain modes, particularly those involving the hydrazone linkage and the adjacent aromatic ring. By analyzing the fine structure of the absorption bands, potentially with the aid of computational modeling, it may be possible to identify the predominant conformation in the solid state or in solution. Raman spectroscopy, which is particularly sensitive to non-polar bonds, can provide complementary information to FT-IR, especially for the C=N and C=C stretching modes, aiding in a more complete conformational analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of the Chemical Compound
UV-Vis spectroscopy is a pivotal technique for the analysis of 2,4-dinitrophenylhydrazone derivatives due to their strong absorbance of light in the ultraviolet and visible regions. This property arises from the specific electronic structure of the molecule.
The intense color and UV-Vis absorption of this compound are attributed to its extensive chromophoric system. A chromophore is the part of a molecule responsible for its color. In this compound, the chromophore is composed of the 2,4-dinitrophenyl group conjugated with the hydrazone linkage (-N=CH-). This creates a large, delocalized π-electron system that significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The absorption of UV or visible light excites electrons from the ground state to a higher energy state. The key electronic transitions observed in dinitrophenylhydrazones are:
π → π* (pi to pi-star) transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.
n → π* (n to pi-star) transitions: These are lower-intensity absorptions caused by the excitation of an electron from a non-bonding orbital (n), such as those on the nitrogen atoms, to a π* antibonding orbital. researchgate.net
The combination of these transitions results in a characteristic UV-Vis spectrum. For aliphatic aldehyde 2,4-dinitrophenylhydrazones, the primary absorption maximum (λmax), typically corresponding to a π → π* transition, is found in the range of 350-360 nm. researchgate.netresearchgate.net This strong absorption in the violet-blue region of the spectrum is responsible for the characteristic yellow-to-orange color of these compounds.
| Compound Class | Electronic Transition | Typical Absorption Maximum (λmax) |
|---|---|---|
| Aliphatic Aldehyde 2,4-Dinitrophenylhydrazones | π → π | ~350 - 360 nm |
| Aliphatic Aldehyde 2,4-Dinitrophenylhydrazones | n → π | Shorter wavelength, lower intensity |
The polarity of the solvent can significantly influence the electronic absorption spectrum of a compound, a phenomenon known as solvatochromism. nih.gov These shifts in the absorption maximum (λmax) are due to differential solvation of the ground and excited states of the molecule.
Bathochromic Shift (Red Shift): This is a shift to a longer wavelength. For π → π* transitions, an increase in solvent polarity typically causes a bathochromic shift. This occurs because the excited state is generally more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules, decreasing the energy gap for the transition.
Hypsochromic Shift (Blue Shift): This is a shift to a shorter wavelength. For n → π* transitions, an increase in solvent polarity usually results in a hypsochromic shift. The non-bonding electrons in the ground state are stabilized by polar solvents (e.g., through hydrogen bonding), which increases the energy required to excite them to the π* state. bau.edu.lb
Furthermore, the composition of the solvent, particularly its acidity, can affect the spectrum by influencing the isomeric state of the hydrazone. Aldehyde-2,4-dinitrophenylhydrazones can exist as E and Z stereoisomers. In the presence of acid or under UV irradiation, isomerization can occur. nih.gov The Z-isomers typically exhibit absorption maxima shifted to shorter wavelengths by 5-8 nm compared to their corresponding E-isomers. nih.gov Therefore, controlling the solvent conditions, including pH, is critical for reproducible quantitative analysis.
| Transition Type | Effect of Increasing Solvent Polarity | Resulting Spectral Shift |
|---|---|---|
| π → π | Stabilization of the more polar excited state | Bathochromic (Red Shift) |
| n → π | Stabilization of the ground state non-bonding electrons | Hypsochromic (Blue Shift) |
Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis of the Chemical Compound
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. Soft ionization techniques are typically employed to analyze these derivatives.
Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar and thermally labile molecules like DNPH derivatives. The analysis can be performed in both positive and negative ion modes.
Negative Ion Mode: This is a highly effective mode for DNPH derivatives. longdom.org The acidic proton on the N-H group of the hydrazone is readily lost, forming a stable deprotonated molecule, [M-H]⁻. For this compound (molecular weight 266.25 g/mol ), this corresponds to an ion at a mass-to-charge ratio (m/z) of 265.
Positive Ion Mode: In this mode, the molecule can be protonated to form the [M+H]⁺ ion (m/z 267). Adducts with cations from the mobile phase, such as sodium [M+Na]⁺, may also be observed.
ESI-MS is frequently coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures of carbonyl-DNPH derivatives. researchgate.net
Atmospheric pressure chemical ionization (APCI) is another soft ionization technique commonly used for the analysis of DNPH derivatives, as they are less polar than typical ESI analytes. APCI is particularly robust for environmental and atmospheric sample analysis. nih.govlcms.cz
Similar to ESI, APCI is most effective for these compounds in the negative ion mode. lcms.cz It consistently and efficiently produces the deprotonated molecule [M-H]⁻ as the base peak in the mass spectrum, allowing for excellent sensitivity and reliable identification. lcms.czresearchgate.net Studies comparing ionization techniques have shown that APCI can offer a wider linear dynamic range and lower limits of detection for aldehyde-DNPH derivatives compared to ESI. nih.gov
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis is typically performed on the [M-H]⁻ precursor ion at m/z 265. The fragmentation patterns are characteristic of the dinitrophenylhydrazone structure and the aliphatic aldehyde side chain.
Key fragmentation pathways for aliphatic aldehyde-DNPHs in negative ion mode include:
Loss of Nitro Group (NO₂): A common fragmentation is the loss of a nitro group, resulting in a fragment ion [M-H-46]⁻.
Cleavage yielding characteristic ions: Specific cleavages within the dinitrophenylhydrazone moiety produce highly characteristic fragment ions. For many aliphatic aldehyde-DNPHs, a prominent product ion is observed at m/z 163. researchgate.netnih.gov This ion is indicative of the dinitrophenyl portion of the molecule and is useful for screening for this class of compounds.
The fragmentation provides a structural fingerprint that can be used to confirm the identity of the compound and distinguish it from other carbonyl derivatives.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss / Fragment Description |
|---|---|---|
| 265 ([M-H]⁻) | 219 | Loss of NO₂ (46 Da) |
| 265 ([M-H]⁻) | 193 | Characteristic fragment from aliphatic aldehydes nih.gov |
| 265 ([M-H]⁻) | 163 | Characteristic dinitrophenyl fragment researchgate.netnih.gov |
Chromatographic Analysis and Methodological Advancements for the Chemical Compound
High-Performance Liquid Chromatography (HPLC) Method Development for Isovaleraldehyde (B47997) 2,4-Dinitrophenylhydrazone
The analysis of Isovaleraldehyde 2,4-dinitrophenylhydrazone is predominantly carried out using HPLC, a versatile and robust analytical technique. The development of a successful HPLC method hinges on the careful selection of several key parameters to ensure optimal separation and detection of the target analyte.
Reverse-phase HPLC is the most common mode of separation for DNPH derivatives due to their relatively nonpolar nature. The separation is achieved on a nonpolar stationary phase with a more polar mobile phase.
Stationary Phases: The most frequently employed stationary phases are silica-based and chemically bonded with alkyl chains. The C18 (octadecyl) stationary phase is the most popular choice for the analysis of this compound and other carbonyl-DNPH derivatives, offering excellent hydrophobic retention and separation capabilities. C8 (octyl) phases are also utilized and provide slightly less retention, which can be advantageous for faster analyses.
Mobile Phases: The mobile phase in reverse-phase HPLC for this analysis typically consists of a mixture of water and an organic modifier. Acetonitrile (B52724) is the most common organic modifier due to its low viscosity, UV transparency, and strong elution strength. Methanol (B129727) is another suitable organic modifier that can be used alone or in combination with acetonitrile to fine-tune the selectivity of the separation. The mobile phase is often buffered to control the pH and ensure reproducible retention times.
Interactive Table: Typical Reverse-Phase HPLC Parameters for the Analysis of Carbonyl-DNPH Derivatives, including this compound
| Parameter | Common Selection | Purpose |
| Stationary Phase | C18 (Octadecylsilane) | Provides hydrophobic interaction for retention of the nonpolar DNPH derivative. |
| C8 (Octylsilane) | Offers slightly less retention than C18, potentially leading to shorter analysis times. | |
| Mobile Phase A | Water (often HPLC grade) | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | A strong organic modifier for eluting the analyte from the stationary phase. |
| Methanol | An alternative organic modifier that can be used to adjust selectivity. | |
| Elution Mode | Isocratic | Constant mobile phase composition, suitable for simple samples. |
| Gradient | Varied mobile phase composition, ideal for complex mixtures to improve resolution. | |
| Column Dimensions | 4.6 mm x 150-250 mm | Standard analytical column dimensions providing a good balance of efficiency and capacity. |
| Particle Size | 3-5 µm | Smaller particle sizes lead to higher efficiency and better resolution. |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for standard analytical columns. |
| Column Temperature | 25 - 40 °C | Maintaining a constant temperature ensures reproducible retention times. |
The 2,4-dinitrophenylhydrazone moiety of the derivative provides a strong chromophore, making it highly suitable for detection by UV-Vis spectroscopy.
UV-Vis Detection: A standard UV-Vis detector is commonly used for the quantification of this compound. The detection wavelength is typically set at the absorption maximum (λmax) of the DNPH derivatives, which is generally in the range of 360 to 365 nm. This wavelength provides high sensitivity and selectivity for the target compounds.
Diode Array Detection (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers significant advantages over a single-wavelength UV-Vis detector. A DAD acquires the entire UV-Vis spectrum of the eluting compounds simultaneously. This capability is invaluable for:
Peak Purity Assessment: The spectra across a single chromatographic peak can be compared to assess its homogeneity. Any significant spectral differences may indicate the presence of a co-eluting impurity.
Compound Identification: The acquired spectrum of an unknown peak can be compared to a library of reference spectra for tentative identification.
Method Development: DAD allows for the monitoring of multiple wavelengths simultaneously, which can aid in the optimization of the detection wavelength for maximum sensitivity and selectivity.
For unambiguous identification and highly sensitive quantification, HPLC can be coupled with Mass Spectrometry (MS). This hyphenated technique, HPLC-MS, provides molecular weight and structural information, significantly enhancing the confidence in analytical results.
The derivatized isovaleraldehyde is first separated by the HPLC system and then introduced into the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common ionization techniques used for the analysis of DNPH derivatives. Typically, these analyses are performed in the negative ion mode, which tends to provide a strong signal for these compounds.
In the negative ion mode, the deprotonated molecule [M-H]⁻ is often observed, providing molecular weight information. Further fragmentation of this ion in the mass spectrometer (tandem mass spectrometry or MS/MS) can generate characteristic product ions that are specific to the isovaleraldehyde moiety and the DNPH tag, allowing for highly selective and sensitive quantification through techniques like Selected Reaction Monitoring (SRM).
To ensure the reliability and accuracy of the analytical results, the HPLC method must be properly validated. Key validation parameters include:
Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the peak area against the concentration of standard solutions, and the linearity is typically evaluated by the coefficient of determination (R²). For a linear method, the R² value should be close to 1.
Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified as an exact value.
Interactive Table: Illustrative Method Validation Parameters for the HPLC Analysis of Carbonyl-DNPH Derivatives
| Parameter | Typical Value/Range | Description |
| Linearity (R²) | > 0.999 | Indicates a strong correlation between concentration and instrument response. |
| Precision (RSD) | < 5% | Demonstrates the reproducibility of the analytical method. |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | The lowest concentration that can be reliably quantified. |
| Limit of Detection (LOD) | Analyte and matrix dependent | The lowest concentration that can be reliably detected. |
| Accuracy/Recovery | 80 - 120% | The closeness of the measured value to the true value. |
Challenges and Strategies in DNPH-Based Sampling and Analysis of Carbonyl Compounds
The derivatization of carbonyl compounds with DNPH is a widely used and effective technique. However, it is not without its challenges, particularly during the sampling of air for isovaleraldehyde and other carbonyls.
Ozone (O₃): Ozone is a common atmospheric oxidant that can significantly interfere with the DNPH-based sampling of carbonyl compounds. Ozone can react with the DNPH reagent on the sampling cartridge, depleting the reagent and leading to incomplete derivatization of the target aldehydes. This results in an underestimation of the actual carbonyl concentration in the sampled air. Furthermore, ozone can also degrade the already formed carbonyl-DNPH derivatives, also leading to lower measured concentrations.
To mitigate ozone interference, an ozone denuder or scrubber is typically placed in-line before the DNPH-coated sampling cartridge. These denuders often contain materials like potassium iodide, which selectively reacts with and removes ozone from the air stream before it can reach the DNPH reagent.
Nitrogen Dioxide (NO₂): Nitrogen dioxide is another atmospheric pollutant that can interfere with the analysis. NO₂ can react with DNPH to form products that may have similar retention times to the DNPH derivatives of some low molecular weight aldehydes in the HPLC analysis. This can lead to chromatographic interferences and potentially an overestimation of the concentration of these aldehydes. Careful chromatographic method development is necessary to ensure the separation of these interfering peaks from the analyte peaks of interest.
Sampling Efficiency and Stability Considerations on Solid Sorbents
The collection of airborne isovaleraldehyde is effectively achieved by drawing air through a solid sorbent cartridge coated with acidified 2,4-dinitrophenylhydrazine (B122626). wikisource.org Silica (B1680970) gel is a commonly used sorbent for this purpose. wikisource.orgcdc.gov The efficiency of this sampling method and the stability of the formed this compound are crucial for accurate quantification.
Several factors can influence the sampling efficiency, including the flow rate of the air being sampled, the total volume of air sampled, and the capacity of the sorbent cartridge. wikisource.orgcdc.gov According to NIOSH Method 2018, the upper limit for isovaleraldehyde on a Supelco sampler is 50 µg per sample. wikisource.orgcdc.gov It has been observed that excessive quantities of isovaleraldehyde may be trapped on the sorbent without immediate reaction with the DNPH. wikisource.org
The stability of the formed derivative on the solid sorbent is critical from the point of collection to the time of analysis. Storage conditions play a significant role in maintaining the integrity of the sample. It is recommended to ship and store the cartridges at cold temperatures (0 to 5 °C). wikisource.orgcdc.gov Under these conditions, the this compound derivative is reported to be stable for over 30 days. wikisource.orgcdc.gov
Table 1: Sampling and Stability Parameters for this compound on Solid Sorbents
| Parameter | Value/Condition | Source(s) |
| Sorbent Type | DNPH-coated silica gel | wikisource.orgcdc.gov |
| Upper Sampling Limit | 50 µg per sample | wikisource.orgcdc.gov |
| Expected Recovery | ~86% | wikisource.orgcdc.gov |
| Shipping Temperature | 0 to 5 °C | wikisource.orgcdc.gov |
| Storage Temperature | 5 °C | wikisource.orgcdc.gov |
| Sample Stability | > 30 days | wikisource.orgcdc.gov |
Artifact Formation and Mitigation Strategies
A significant challenge in the analysis of aldehydes as their 2,4-dinitrophenylhydrazone derivatives is the potential for artifact formation. One of the primary artifacts is the formation of stereoisomers, specifically E and Z isomers, of the hydrazone. easlab.comnih.gov Purified aldehyde-2,4-dinitrophenylhydrazones typically exist as the E-isomer. easlab.comnih.gov However, the presence of acid and exposure to UV light can promote isomerization to a mixture of both E and Z isomers. easlab.comnih.gov This is problematic as the two isomers may have different chromatographic retention times and UV absorption characteristics, leading to potential inaccuracies in quantification. nih.gov
Another major source of artifact formation is the interference from atmospheric oxidants, particularly ozone. wikisource.orgcdc.gov Ozone can react with the DNPH reagent itself and can also degrade the formed dinitrophenylhydrazone derivatives on the sorbent cartridge, leading to lower measured concentrations of the target aldehyde. wikisource.orgcdc.govresearchgate.net
To ensure the accuracy and reliability of isovaleraldehyde quantification, several mitigation strategies are employed:
Control of Isomerization: To address the issue of E/Z isomerization, it is recommended to add a small amount of acid, such as phosphoric acid, to both the analytical standards and the sample extracts. easlab.comnih.gov This helps to establish a consistent and stable equilibrium between the two isomers, ensuring that both standards and samples are analyzed under the same isomeric distribution. easlab.comnih.gov
Ozone Removal: To mitigate the negative interference from ozone, an ozone scrubber or denuder is often placed in-line before the DNPH-coated cartridge during sampling. wikisource.orgcdc.gov These scrubbers typically contain potassium iodide, which effectively removes ozone from the air stream before it can interact with the DNPH reagent or the formed derivatives. wikisource.orgcdc.govresearchgate.net
Table 2: Summary of Artifacts and Mitigation Strategies in the Analysis of this compound
| Artifact/Interference | Cause(s) | Mitigation Strategy | Source(s) |
| E/Z Isomerization | Acid, UV light | Addition of phosphoric acid to samples and standards to achieve equilibrium. | easlab.comnih.gov |
| Ozone Interference | Reaction with DNPH and its derivatives | Use of an ozone scrubber (e.g., potassium iodide) upstream of the sampling cartridge. | wikisource.orgcdc.govresearchgate.net |
Isomerism and Stereochemical Considerations in Dinitrophenylhydrazone Derivatives
E/Z Isomerism in Aldehyde 2,4-Dinitrophenylhydrazones and Its Analytical Implications
The product of the derivatization reaction, Isovaleraldehyde (B47997) 2,4-Dinitrophenylhydrazone, is subject to E/Z isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). This results in two distinct geometric isomers: the E-isomer and the Z-isomer. In the context of aldehyde 2,4-dinitrophenylhydrazones, the purified form is typically the more stable E-isomer. researchgate.netnih.gov
The presence of two isomers for a single analyte has significant analytical implications, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC). researchgate.net If not properly managed, the sample and the analytical standard may contain different ratios of the two isomers, leading to inaccurate quantification. The formation of two peaks for a single compound can complicate chromatograms and may lead to underestimation if only one peak is integrated or if the detector response is different for each isomer. researchgate.net
Influence of Acid Catalysis and UV Irradiation on Isomer Ratios
While purified Isovaleraldehyde 2,4-Dinitrophenylhydrazone may exist solely as the E-isomer, the presence of acid catalysts or exposure to ultraviolet (UV) radiation can induce isomerization, leading to an equilibrium mixture of both E and Z forms. researchgate.net
Acid Catalysis: The addition of a small amount of acid, such as phosphoric acid, can catalyze the conversion between the E and Z isomers. researchgate.net In a solution containing 0.02-0.2% (v/v) phosphoric acid, an equilibrium between the isomers is established. researchgate.net For other aldehydes like acetaldehyde (B116499) and propanal, the equilibrium Z/E isomer ratios have been measured to be 0.32 and 0.14, respectively. researchgate.net This demonstrates that the equilibrium ratio is dependent on the specific aldehyde.
UV Irradiation: Exposure to UV light is another factor that promotes the formation of the Z-isomer. researchgate.net Irradiation at a wavelength of 364 nm has been shown to increase the Z/E isomer ratio beyond the equilibrium point established by acid catalysis alone. researchgate.net For acetaldehyde and propanal, UV irradiation increased their respective Z/E ratios to 0.55 and 0.33. researchgate.net
The following table summarizes the influence of these factors on the isomer ratios of representative aldehyde 2,4-dinitrophenylhydrazones.
| Aldehyde Derivative | Condition | Z/E Isomer Ratio |
| Acetaldehyde-DNPH | 0.02-0.2% Phosphoric Acid | 0.32 researchgate.net |
| Propanal-DNPH | 0.02-0.2% Phosphoric Acid | 0.14 researchgate.net |
| Acetaldehyde-DNPH | UV Irradiation (364 nm) | 0.55 researchgate.net |
| Propanal-DNPH | UV Irradiation (364 nm) | 0.33 researchgate.net |
Chromatographic Separation and Quantification of Isomers of the Chemical Compound
The existence of E and Z isomers necessitates careful consideration in the development of analytical methods for the quantification of isovaleraldehyde. In HPLC analysis, the two isomers may be separated, resulting in two distinct peaks in the chromatogram. For accurate quantification, it is crucial that the ratio of isomers is consistent between the analytical standard and the sample.
To achieve this consistency, a common practice is to add a small amount of phosphoric acid to both the sample and standard solutions. researchgate.net This ensures that both solutions reach the same equilibrium state of E and Z isomers, allowing for the summation of the areas of both peaks for a total and accurate quantification of the isovaleraldehyde present. researchgate.net A phosphoric acid concentration of 0.02-1% is often recommended for this purpose. researchgate.net
Spectroscopic Differentiation of Isomeric Forms
The E and Z isomers of this compound can be differentiated by their distinct spectroscopic properties, particularly their UV-Vis absorption spectra. The spectral patterns of the Z-isomers are different from their E-isomer counterparts. researchgate.net A consistent finding is that the absorption maximum (λmax) of the Z-isomer is shifted towards shorter wavelengths by 5-8 nm compared to the E-isomer. researchgate.net
This hypsochromic shift (blue shift) provides a means of identifying the presence of each isomer in a solution. For instance, if the E-isomer of a particular aldehyde-dinitrophenylhydrazone has a λmax at 365 nm, the corresponding Z-isomer would be expected to have its λmax in the range of 357-360 nm. This spectral difference also underscores the importance of using a consistent detection wavelength in HPLC analysis, or a diode array detector that can acquire the full spectrum for each peak, to ensure accurate quantification regardless of the isomer ratio.
Computational Chemistry and Theoretical Studies of the Chemical Compound
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in Isovaleraldehyde (B47997) 2,4-dinitrophenylhydrazone. These calculations optimize the molecular geometry to find the lowest energy conformation. Studies on analogous 2,4-dinitrophenylhydrazone derivatives, often using the B3LYP functional with basis sets like 6-311++G(d,p), reveal key structural features. researchgate.net
The molecule is characterized by a planar 2,4-dinitrophenyl group linked to the isovaleraldehyde moiety via a hydrazone (-C=N-NH-) bridge. The geometry is stabilized by an intramolecular hydrogen bond between the N-H proton of the hydrazine (B178648) group and the oxygen atom of the ortho-nitro group. researchgate.net This interaction imparts significant rigidity to the structure. The isovaleryl group (isobutyl) introduces conformational flexibility. Calculations typically focus on bond lengths, bond angles, and dihedral angles to define the precise geometry. For instance, the C=N double bond and the delocalized π-electron system across the phenyl ring and hydrazone bridge are critical features of its electronic structure.
The electronic structure is further elucidated by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For similar dinitrophenylhydrazones, the HOMO is typically localized over the dinitrophenyl ring and the NH group, while the LUMO is distributed across the entire π-conjugated system, indicating that this region is the most probable site for nucleophilic attack. researchgate.netresearchgate.net
Table 1: Representative Calculated Geometrical Parameters for a 2,4-Dinitrophenylhydrazone Skeleton Note: This data is representative of the core structure, based on DFT B3LYP/6-311++G(d,p) calculations on analogous compounds. Actual values for the isovaleraldehyde derivative may vary slightly.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=N | ~1.29 Å |
| N-N | ~1.37 Å | |
| N-H | ~1.02 Å | |
| Bond Angle | C-N-N | ~117° |
| C=N-N | ~121° | |
| Dihedral Angle | C-C-N-N | ~180° (trans) |
Density Functional Theory (DFT) Applications to Spectroscopic Properties
DFT is a highly effective method for predicting the spectroscopic properties of molecules, including UV-Vis absorption and vibrational frequencies (Infrared and Raman).
UV-Vis Spectroscopy: The electronic transitions responsible for UV-Visible absorption can be simulated using Time-Dependent DFT (TD-DFT). For 2,4-dinitrophenylhydrazones, the characteristic deep color (yellow to red) is due to an intense absorption band in the visible or near-UV region (typically 350-390 nm). researchgate.net This absorption corresponds to a π → π* electronic transition, primarily involving the HOMO and LUMO orbitals. TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength (a measure of transition probability). These calculated spectra generally show good agreement with experimental data, allowing for the confident assignment of electronic transitions. researchgate.net The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM) to more accurately reflect experimental conditions.
Vibrational Frequencies: DFT calculations are also used to compute the harmonic vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, correlate well with experimental IR and Raman spectra. Key vibrational modes for Isovaleraldehyde 2,4-dinitrophenylhydrazone include the N-H stretch, the C=N imine stretch, N-N stretching, and the symmetric and asymmetric stretches of the nitro (NO2) groups. researchgate.netresearchgate.net Such analyses confirm the molecular structure and the presence of specific functional groups. researchgate.net
Table 2: Comparison of Typical Experimental and DFT-Calculated Spectroscopic Data for Aldehyde 2,4-Dinitrophenylhydrazones
| Spectroscopic Property | Experimental Range | DFT Calculated Value Range | Assignment |
| UV-Vis (λmax) | 355 - 385 nm | 360 - 390 nm | π → π* transition |
| IR Frequency (N-H stretch) | ~3300 cm⁻¹ | ~3320 cm⁻¹ (scaled) | N-H stretching vibration |
| IR Frequency (C=N stretch) | ~1620 cm⁻¹ | ~1635 cm⁻¹ (scaled) | Imine stretching vibration |
| IR Frequency (NO₂ asymm. stretch) | ~1515 cm⁻¹ | ~1525 cm⁻¹ (scaled) | Asymmetric NO₂ stretch |
| IR Frequency (NO₂ symm. stretch) | ~1330 cm⁻¹ | ~1340 cm⁻¹ (scaled) | Symmetric NO₂ stretch |
Prediction of Reactivity and Stability of the Chemical Compound
The electronic data derived from DFT calculations are used to compute a range of "global reactivity descriptors" that predict the reactivity and stability of this compound. These descriptors are based on the energies of the HOMO and LUMO. researchgate.net
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).
Electronegativity (χ): The ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule is less reactive.
Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as ω = χ² / (2η). High values indicate a strong electrophile. researchgate.net
For dinitrophenylhydrazones, the presence of electron-withdrawing nitro groups results in a relatively high electrophilicity index, indicating the molecule is a good electron acceptor. researchgate.net The HOMO-LUMO energy gap itself is a direct indicator of kinetic stability; a larger gap implies greater stability and lower reactivity. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the nitro groups and the imine nitrogen are typically the most electron-rich sites, while the N-H proton and the aromatic protons are electron-poor.
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the structure flexes, bends, and rotates at a given temperature. nih.gov
For this compound, the primary focus of MD simulations would be the conformational flexibility of the isovaleryl side chain. While the dinitrophenylhydrazone core is relatively rigid due to conjugation and intramolecular hydrogen bonding, the single bonds within the isobutyl group can rotate freely. MD simulations can identify the most populated conformations (rotamers) and the energy barriers between them.
A key aspect of hydrazone chemistry is the potential for E/Z isomerization around the C=N double bond. nih.gov While the E-isomer is generally more stable, MD simulations could be used to model the energetic feasibility of this isomerization process. The stability of the molecule's conformation over time can be assessed by monitoring properties like the Root Mean Square Deviation (RMSD) from the initial structure. A stable complex will show low RMSD fluctuations over the simulation period. nih.govthaiscience.info These simulations provide a crucial link between the static computed structure and its behavior in a dynamic, real-world environment.
Environmental Analytical Applications and Challenges in Carbonyl Monitoring Utilizing the Chemical Compound
Quantification of Isovaleraldehyde (B47997) and Related Carbonyls in Environmental Matrices
The reaction of isovaleraldehyde with DNPH is a critical step in its quantification in complex environmental samples. This process is integral to several EPA methods, including TO-11 for ambient air, 8315A for indoor air, aqueous, soil, and waste samples, and 554 for drinking water. fishersci.comepa.gov The resulting Isovaleraldehyde 2,4-dinitrophenylhydrazone is then typically analyzed by HPLC with UV detection. hitachi-hightech.comepa.gov
Isovaleraldehyde, along with other carbonyl compounds, is a significant component of both indoor and outdoor air pollution. fishersci.com It originates from a variety of sources including industrial emissions, vehicle exhaust, and natural processes. fishersci.comepa.gov Indoors, sources can include building materials, furniture, and consumer products. fishersci.com The monitoring of isovaleraldehyde is crucial due to its role as a precursor to ground-level ozone, a major component of smog. fishersci.com
The standard method for air monitoring involves drawing a known volume of air through a silica (B1680970) gel cartridge coated with acidified DNPH. epa.govalsglobal.eu Carbonyls in the air, including isovaleraldehyde, react with the DNPH to form stable hydrazone derivatives that are trapped on the cartridge. formacare.eu The derivatives are then eluted with a solvent, typically acetonitrile (B52724), and analyzed by HPLC-UV. epa.govformacare.eu This technique allows for the determination of time-weighted average concentrations of various aldehydes. alsglobal.eu The method is sensitive enough for both long-term (1-24 hours) ambient air sampling and short-term (5-60 minutes) sampling in more polluted environments. alsglobal.eu Modifications to the standard methods, such as increasing the air sampling volume and rate and decreasing the extraction volume, have been shown to lower detection limits to the 0.05-0.4 µg/m³ range, which is suitable for indoor air monitoring. nih.gov
| Parameter | Details | Source(s) |
| Sampling Method | Air is drawn through a silica gel cartridge impregnated with 2,4-dinitrophenylhydrazine (B122626) (DNPH). | epa.govformacare.eu |
| Principle | Carbonyl compounds, including isovaleraldehyde, react with DNPH to form stable, non-volatile dinitrophenylhydrazones. | formacare.eu |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. | fishersci.comformacare.eu |
| Common Eluent | Acetonitrile. | epa.govformacare.eu |
| Typical Concentration Range | Approximately 1 µg/m³ to 1 mg/m³. | formacare.eu |
| Achievable Detection Limits | As low as 0.05-0.4 µg/m³ with method modifications. | nih.gov |
The quantification of isovaleraldehyde and other carbonyls in water and waste samples also relies heavily on derivatization with DNPH, as outlined in EPA Method 8315A. epa.gov The procedure involves the derivatization of free carbonyl compounds in the sample, followed by extraction and analysis using HPLC-UV. epa.gov This method is applicable to a range of matrices including aqueous samples, soil, and waste. epa.gov
A significant challenge in the analysis of aqueous samples is the potential for high background interference caused by the excess DNPH reagent required to drive the derivatization reaction to completion. rsc.org This excess reagent can limit the pre-concentration factor of the target analytes. rsc.org To address this, innovative techniques such as magnetic molecularly imprinted polymer-based solid-phase extraction (MMIPs-SPE) have been developed. rsc.org These methods can selectively remove the surplus DNPH, allowing for the effective enrichment of the carbonyl-DNPH derivatives and achieving detection limits in the low µg/L range. rsc.org For drinking water, recovery rates for aldehydes using DNPH derivatization and HPLC analysis have been reported in the range of 60.8% to 122.1%, with detection limits around 1 ppb. lawdata.com.tw
| Parameter | Details | Source(s) |
| Governing Method | EPA Method 8315A, EPA Method 554 | fishersci.comepa.gov |
| Procedure | Derivatization with DNPH, followed by liquid-solid or liquid-liquid extraction. | epa.gov |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. | epa.gov |
| Challenge | Interference from excess DNPH reagent. | rsc.org |
| Mitigation Strategy | Magnetic Molecularly Imprinted Polymer-based Solid-Phase Extraction (MMIPs-SPE) to remove excess DNPH. | rsc.org |
| Achieved Detection Limits | 1.2 to 8.7 μg L−1 for various carbonyls using MMIPs-SPE coupled with capillary electrophoresis. | rsc.org |
Role of the Chemical Compound in Understanding Atmospheric Chemistry Processes
The measurement of atmospheric concentrations of isovaleraldehyde, facilitated by its conversion to this compound, is crucial for understanding key atmospheric chemistry processes. Carbonyl compounds are central to tropospheric photochemistry. nih.gov They are emitted from both biogenic and anthropogenic sources and are also formed through the photochemical degradation of other organic compounds. epa.gov
One of the most significant roles of aldehydes in the atmosphere is as precursors to ozone. nih.gov The photolysis of aldehydes, including isovaleraldehyde, can produce free radicals which drive the chemical reactions that form ozone. nih.govnih.gov Specifically, the photodissociation of aldehydes can lead to the formation of hydroxyl (OH) and hydroperoxy (HO₂) radicals, which are key drivers of ozone production. nih.gov Therefore, accurate measurements of isovaleraldehyde concentrations are essential inputs for atmospheric models that predict ozone levels and assess air quality. copernicus.org Furthermore, recent studies have indicated that the photolysis of a range of aldehydes in the atmosphere could be a previously unaccounted-for chemical source of molecular hydrogen (H₂). copernicus.orgcopernicus.org
Methodological Limitations and Future Directions in Environmental Monitoring with DNPH Derivatives
While the DNPH-based method for carbonyl analysis is well-established and widely used, it is not without its limitations. A major issue is the potential for interferences. Ozone, a common atmospheric pollutant, can react with both the DNPH reagent and the formed hydrazone derivatives, leading to inaccuracies in quantification. epa.govmdpi.com Similarly, nitrogen oxides (NOx) can also interfere with the reaction. mdpi.com To mitigate ozone interference, a potassium iodide (KI) ozone denuder or scrubber is often placed upstream of the DNPH cartridge during air sampling. mdpi.com
Another challenge is the potential for contamination of the DNPH reagent itself, often with formaldehyde (B43269) and acetone, which can lead to high background levels and affect the accuracy of measurements. epa.govthermofisher.com Therefore, purification of the DNPH reagent through recrystallization is often necessary. epa.govthermofisher.com The formation of E- and Z-stereoisomers of the aldehyde-2,4-dinitrophenylhydrazones can also introduce analytical errors, as these isomers may have different spectral properties and chromatographic retention times. nih.gov The addition of acid to both the sample and standard solutions can help to establish a consistent equilibrium between the isomers, improving the reliability of the analysis. nih.gov
Future directions in the environmental monitoring of carbonyls are focused on overcoming these limitations and improving the sensitivity and selectivity of the analytical methods. The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers enhanced identification and quantification of DNPH derivatives, providing more definitive structural information than UV detection alone. mdpi.comresearchgate.net There is also ongoing research into the development of novel derivatization reagents and alternative analytical techniques, such as biosensors and advanced electrochemical sensors, which could offer faster, more portable, and potentially more cost-effective solutions for real-time environmental monitoring. researchgate.netrsc.org
Future Research Directions for Isovaleraldehyde 2,4 Dinitrophenylhydrazone Research
Development of Novel Derivatization Reagents and Alternative Analytical Methodologies
While the 2,4-DNPH method is robust, it is not without limitations, such as the potential for isomer formation and the need for sample pretreatment. jasco-global.comjascoinc.com Future research will likely focus on overcoming these challenges through two primary routes: creating new derivatization agents and pioneering alternative analytical frameworks.
Novel Derivatization Reagents: The quest for alternatives to 2,4-DNPH is driven by the desire for improved reaction kinetics, enhanced detection sensitivity, and reduced analytical complexity.
Fluorescent Tags: Reagents like 1,3-cyclohexanedione (B196179) can be used in post-column derivatization systems with fluorescence detection, offering a sensitive alternative that may not require the same level of sample pretreatment as DNPH methods. jasco-global.comjascoinc.comjasco-global.comjascoinc.com
Isotope-Coded Derivatization (ICD): For mass spectrometry-based analysis, ICD reagents can provide a more accurate quantification by creating heavy and light isotope-tagged versions of the analyte, minimizing matrix effects. nih.gov
Specialized Reagents: Other reagents, such as 2-thiobarbituric acid and fluorescein (B123965) 5-thiosemicarbazide, have been successfully used to derivatize aldehydes for analysis by capillary electrophoresis with amperometric or laser-induced fluorescence detection, respectively. nih.govnih.gov These could be adapted for isovaleraldehyde (B47997) to provide highly sensitive and selective detection in complex biological samples.
Alternative Analytical Methodologies: Moving beyond traditional pre-column derivatization with HPLC-UV, several methodologies offer promising avenues for future research.
High-Performance Liquid Chromatography with Post-Column Derivatization (HPLC-PCD): This technique involves separating the native isovaleraldehyde from the sample matrix first, followed by reaction with a derivatizing agent (often fluorescent) just before detection. jasco-global.comjascoinc.com This approach can reduce the complexity of the sample matrix, minimize the chances of side reactions, and simplify sample preparation. jascoinc.com
Capillary Electrophoresis (CE): CE offers a high-efficiency separation alternative to HPLC. wikipedia.org Methodologies have been developed for aldehydes based on the formation of aldehyde-bisulfite adducts or by separating DNPH derivatives in a micellar environment. unesp.brresearchgate.net CE requires minimal sample volume and can offer rapid analysis times, making it a valuable area for future development in isovaleraldehyde quantification. unesp.br
| Methodology | Principle | Potential Advantages for Isovaleraldehyde Analysis | Reference |
|---|---|---|---|
| HPLC with Post-Column Derivatization (PCD) | Chromatographic separation of native aldehyde followed by reaction with a fluorescent reagent before detection. | Reduced sample pretreatment, minimizes isomer formation issues associated with pre-column DNPH derivatization. | jasco-global.comjascoinc.com |
| Capillary Electrophoresis (CE) | Separation based on electrokinetic migration in a capillary. Can be used with indirect detection of bisulfite adducts or direct detection of derivatives. | High separation efficiency, rapid analysis time (<8 minutes in some cases), requires very small sample volumes. | unesp.brresearchgate.net |
| Derivatization with 2-Thiobarbituric Acid (TBA) | Converts non-electroactive aldehydes into electroactive adducts for sensitive detection. | Enables sensitive quantification in food samples using CE with amperometric detection (CE-AD). | nih.gov |
Advanced Hyphenated Techniques for Enhanced Characterization and Quantification
Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are powerful tools for analyzing complex mixtures. wisdomlib.orgnih.govijnrd.org Future research on isovaleraldehyde 2,4-dinitrophenylhydrazone will increasingly leverage these advanced platforms for greater specificity and structural insight.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): While LC-UV is standard, coupling HPLC to tandem mass spectrometry (LC-MS/MS) provides superior selectivity and sensitivity. Future work could focus on developing LC-MS/MS methods for the direct quantification of this compound in complex matrices like food or biological fluids, using the specific fragmentation patterns of the derivative for unambiguous identification. nih.gov
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS): GC-IMS is an emerging technique for the rapid analysis of volatile organic compounds (VOCs). researchgate.netnih.gov It separates compounds based on both their gas-phase chromatographic retention time and their ion mobility. nih.gov This provides a two-dimensional fingerprint of volatile components. mdpi.commdpi.com Future studies could explore the use of GC-IMS for high-throughput screening of isovaleraldehyde in applications like food quality control, offering a fast and sensitive alternative to traditional GC-MS. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For definitive structural elucidation, the online coupling of LC with NMR spectroscopy is an unparalleled tool. wisdomlib.org Future research could employ LC-NMR to directly study the acid-catalyzed isomerization of this compound. researchgate.net This would allow for the unambiguous identification and characterization of the E and Z isomers in solution, providing critical data to validate and refine analytical methods. researchgate.netrsc.orgresearchgate.net
In-depth Computational Studies to Elucidate Complex Reaction Mechanisms and Isomerization Pathways
While experimental work provides observable data, computational chemistry offers a window into the underlying molecular dynamics. Future research should include in-depth computational studies to complement and guide experimental efforts.
Reaction Mechanism Elucidation: The formation of 2,4-dinitrophenylhydrazone is a classic condensation reaction. However, using computational methods like Density Functional Theory (DFT), researchers can model the reaction pathway in detail. researchgate.netrsc.org This could involve calculating the activation energies for each step, identifying transition states, and predicting the influence of catalysts (like acid) and solvents on the reaction rate and yield. Such studies have been performed on other hydrazone systems and would provide fundamental insights for optimizing the derivatization of isovaleraldehyde. researchgate.netmdpi.com
Isomerization Pathway Analysis: A significant issue in the analysis of carbonyls using 2,4-DNPH is the formation of E and Z stereoisomers, which can complicate quantification. nih.gov Purified aldehyde-2,4-dinitrophenylhydrazones typically exist as the E-isomer, but the addition of acid or exposure to UV light can induce isomerization to the Z-isomer. nih.gov Computational modeling can be used to calculate the relative stabilities of the E and Z isomers of this compound and the energy barrier for their interconversion. researchgate.netresearchgate.net These theoretical predictions can help explain the equilibrium ratios observed under different analytical conditions and guide the development of methods that either promote the formation of a single isomer or accurately account for both. nih.govresearchgate.net
Exploration of the Chemical Compound's Role in Specific Industrial or Natural Processes
The accurate measurement of isovaleraldehyde, facilitated by its derivatization to 2,4-dinitrophenylhydrazone, is critical for understanding its impact in various fields. Future research should aim to expand the application of this analysis to specific industrial and biological contexts.
Food Quality and Process Optimization: Isovaleraldehyde is a key flavor compound, described as malty and chocolaty, found in numerous foods like beer, cheese, and olive oil. hmdb.ca However, it can also be an indicator of spoilage or undesirable fermentation. For instance, elevated levels of isovaleraldehyde in sake produce an off-flavor known as "mureka." The development of rapid and precise methods for quantifying its 2,4-dinitrophenylhydrazone derivative is essential for quality control during production and storage. Future research can focus on creating high-throughput screening methods to monitor isovaleraldehyde levels during fermentation or aging processes, allowing for real-time adjustments to optimize the final product's flavor profile.
Biomarker for Disease: Isovaleraldehyde has been identified as a potential biomarker for several human diseases, including Crohn's disease and ulcerative colitis. hmdb.ca It is a product of amino acid metabolism. hmdb.ca Developing sensitive and validated analytical methods based on derivatization with 2,4-DNPH followed by LC-MS/MS could enable the quantification of isovaleraldehyde in biological fluids like plasma or urine. nih.govsemanticscholar.org This would support clinical research aimed at establishing isovaleraldehyde as a reliable biomarker for early diagnosis, disease monitoring, or assessing therapeutic response.
| Area of Application | Role of Isovaleraldehyde | Future Research Focus using this compound | Reference |
|---|---|---|---|
| Food & Beverage Industry (e.g., Sake, Beer, Cheese) | Key flavor/aroma compound; indicator of quality or spoilage ("mureka" off-flavor in sake). | Develop high-throughput methods for process monitoring and quality control; correlate derivative levels with sensory panel data. | hmdb.ca |
| Biomedical Research | Potential biomarker for metabolic disorders and inflammatory diseases like Crohn's disease and ulcerative colitis. | Validate sensitive LC-MS/MS methods for quantifying the derivative in clinical samples (plasma, urine) for diagnostic and prognostic studies. | hmdb.ca |
Q & A
What are the optimal reaction conditions for synthesizing isovaleraldehyde 2,4-DNPH hydrazone to ensure high yield and purity?
Answer:
The synthesis involves reacting isovaleraldehyde with 2,4-dinitrophenylhydrazine (DNPH) in acidic conditions. Key parameters include:
- Solvent Selection : Use ethanol or methanol as polar protic solvents to enhance solubility of DNPH .
- Molar Ratio : A 1:1.2 molar ratio (aldehyde:DNPH) minimizes unreacted starting material .
- Reaction Time : 1–2 hours under reflux (60–70°C) ensures complete derivatization .
- Purification : Recrystallize from hot ethanol to remove excess DNPH and byproducts. Monitor purity via HPLC or TLC .
How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. IR) when characterizing this hydrazone?
Answer:
Discrepancies often arise from impurities or tautomeric forms. Methodological steps include:
- Cross-Validation : Compare NMR (e.g., δ 10–12 ppm for hydrazone NH) with IR (C=N stretch ~1600 cm⁻¹) .
- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure .
- Control Experiments : Repeat synthesis under anhydrous conditions to rule out hydrolysis artifacts .
What safety protocols are critical when handling 2,4-DNPH during derivatization?
Answer:
DNPH is toxic and explosive when dry. Critical protocols include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation; DNPH dust can cause respiratory irritation .
- Storage : Keep DNPH moist (50% water as stabilizer) and away from heat sources .
- Spill Management : Neutralize with dilute sodium bicarbonate and collect in hazardous waste containers .
What are the common sources of interference in 2,4-DNPH-based aldehyde detection in complex matrices?
Answer:
Interferences include:
- Cross-Reactivity : DNPH reacts with ketones and other aldehydes, requiring selective separation (e.g., HPLC) .
- Matrix Effects : Proteins or lipids may precipitate with DNPH; pre-extraction with solid-phase extraction (SPE) is advised .
- pH Sensitivity : Derivatization efficiency drops below pH 2; buffer reactions at pH 4–5 using acetate .
How does solvent polarity impact derivatization efficiency of isovaleraldehyde with DNPH?
Answer:
- Polar Protic Solvents (e.g., ethanol) : Enhance DNPH solubility and reaction rate due to hydrogen bonding .
- Aprotic Solvents (e.g., acetonitrile) : Reduce side reactions (e.g., aldol condensation) but may slow kinetics .
- Optimization : Conduct a solvent screening assay with UV-Vis monitoring (λmax ~360 nm for hydrazones) .
What advanced spectroscopic techniques effectively elucidate structural properties of this hydrazone?
Answer:
- Raman Spectroscopy : Detects C=N and NO₂ vibrational modes (~1580 cm⁻¹ and ~1350 cm⁻¹) .
- UV-Vis Spectroscopy : Quantifies hydrazone concentration via ε values (e.g., ε = 22,000 L·mol⁻¹·cm⁻¹ at 360 nm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
How can computational methods complement experimental data for electronic property analysis?
Answer:
- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO-LUMO) and charge distribution .
- Molecular Dynamics (MD) : Simulates solvent interactions affecting crystallization behavior .
- Validation : Correlate computed IR/NMR spectra with experimental data to refine structural models .
What chromatographic techniques validate the purity of isovaleraldehyde 2,4-DNPH hydrazone?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
